molecular formula C25H38O7 B611296 Testosterone glucoside CAS No. 51587-38-3

Testosterone glucoside

Cat. No.: B611296
CAS No.: 51587-38-3
M. Wt: 450.6 g/mol
InChI Key: WJHHVCCYLJBCAD-BAHJLIKDSA-N
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Description

Testosterone-Glucoside is a compound formed by the conjugation of testosterone with a glucose molecule. This conjugation enhances the solubility and bioavailability of testosterone, making it a valuable compound in various scientific and medical applications. Testosterone itself is a primary male sex hormone and an anabolic steroid, playing a crucial role in the development of male reproductive tissues and secondary sexual characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Testosterone-Glucoside typically involves the enzymatic glucosylation of testosterone. One common method employs the enzyme UDP-glucosyltransferase, which catalyzes the transfer of glucose from UDP-glucose to testosterone, forming Testosterone-Glucoside . The reaction conditions usually include a buffered aqueous solution, optimal pH, and temperature to ensure maximum enzyme activity.

Industrial Production Methods: Industrial production of Testosterone-Glucoside may involve biotechnological processes using genetically engineered microorganisms that express the necessary glucosyltransferase enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Testosterone-Glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups of the glucose moiety or the steroid nucleus.

    Reduction: Reduction reactions may target the keto group in the steroid structure.

    Substitution: Substitution reactions can involve the replacement of functional groups in the glucose or steroid parts of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the keto group may produce secondary alcohols.

Scientific Research Applications

Testosterone-Glucoside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glucosylation reactions and the effects of glucosylation on steroid solubility and stability.

    Biology: Researchers use Testosterone-Glucoside to investigate the metabolic pathways of steroid hormones and their conjugates.

    Medicine: The compound is studied for its potential therapeutic applications, including hormone replacement therapy and the treatment of conditions related to testosterone deficiency.

    Industry: Testosterone-Glucoside is explored for its use in developing novel drug delivery systems that enhance the bioavailability of testosterone.

Mechanism of Action

Testosterone-Glucoside exerts its effects by interacting with androgen receptors in target tissues. The glucose moiety enhances the solubility and stability of testosterone, facilitating its transport and uptake by cells. Once inside the cells, the glucose is cleaved off, releasing active testosterone, which then binds to androgen receptors. This binding initiates a cascade of molecular events, leading to the expression of genes involved in the development and maintenance of male characteristics .

Comparison with Similar Compounds

    Testosterone: The parent compound, which lacks the glucose moiety.

    Testosterone Enanthate: An esterified form of testosterone with a longer half-life.

    Testosterone Cypionate: Another esterified variant with similar properties to Testosterone Enanthate.

Comparison: Testosterone-Glucoside is unique due to its enhanced solubility and bioavailability compared to other forms of testosterone. The glucose conjugation allows for more efficient transport and uptake by cells, making it a promising candidate for therapeutic applications where rapid and efficient delivery of testosterone is required .

Properties

CAS No.

51587-38-3

Molecular Formula

C25H38O7

Molecular Weight

450.6 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H38O7/c1-24-9-7-14(27)11-13(24)3-4-15-16-5-6-19(25(16,2)10-8-17(15)24)32-23-22(30)21(29)20(28)18(12-26)31-23/h11,15-23,26,28-30H,3-10,12H2,1-2H3/t15-,16-,17-,18+,19-,20+,21-,22+,23-,24-,25-/m0/s1

InChI Key

WJHHVCCYLJBCAD-BAHJLIKDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCC5=CC(=O)CC[C@]35C

SMILES

C[C@@]12C(O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)CC[C@@]1([H])[C@]4([H])CCC5=CC(CC[C@]5(C)[C@@]4([H])CC2)=O

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Testosterone glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Testosterone glucoside
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